molecular formula C9H7F3O2 B1395897 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone CAS No. 935534-21-7

2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone

Cat. No.: B1395897
CAS No.: 935534-21-7
M. Wt: 204.15 g/mol
InChI Key: FBZHWPJYAXFCFG-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone” is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 .

Scientific Research Applications

  • Polymer Synthesis

    • Hyperbranched polymers with varying degrees of branching, including 100% hyperbranched polymers, have been synthesized using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone, demonstrating the chemical's utility in advanced polymer science (Segawa, Higashihara, & Ueda, 2010).
  • Green Chemistry and Antimicrobial Studies

    • The compound has been used in the green synthesis of 1,8-naphthyridines, showcasing an environmentally friendly approach. The synthesized compounds, including variations of 2,2,2-trifluoro-1-(2-methyl-1,8-naphthyridin-3-yl)ethanone, exhibited significant antimicrobial activities (Nandhikumar & Subramani, 2018).
  • Synthesis of Novel Compounds

    • A range of novel trifluoromethylated β-acetal-diols were synthesized from 2,2,2-trifluoro-1-(2-alkoxytetrahydro-furan-3-yl)ethanones, highlighting the compound's role in producing new chemical structures with potential applications in various fields (Zanatta, Rosa, Loro, Bonacorso, & Martins, 2001).
  • Molecular Docking and ADMET Studies

    • Molecular docking studies of Ethanone 1-(2-hydroxy-5-methyl phenyl) have been conducted to evaluate its binding efficacy with proteins, particularly in the context of anti-microbial properties. This underscores its potential in drug development and molecular biology research (Satya, B. V., & Aiswariya, 2022).
  • Chemoenzymatic Synthesis

    • The compound has been involved in the chemoenzymatic synthesis of precursors for medications like Odanacatib, demonstrating its role in pharmaceutical synthesis (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-hydroxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-6(7(13)4-5)8(14)9(10,11)12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZHWPJYAXFCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702886
Record name 2,2,2-Trifluoro-1-(2-hydroxy-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935534-21-7
Record name Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935534-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(2-hydroxy-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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